5-decynoic acid chemical structure and physicochemical properties
5-decynoic acid chemical structure and physicochemical properties
An In-depth Technical Guide to 5-Decynoic Acid: Structure, Properties, and Biological Significance
Introduction
5-Decynoic acid is a medium-chain fatty acid characterized by a ten-carbon backbone and a carbon-carbon triple bond (alkyne) at the fifth position. This internal alkyne group confers unique chemical reactivity and stereochemical properties that distinguish it from its saturated (decanoic acid) and unsaturated (decenoic acid) counterparts. While not as extensively studied as other fatty acids, its structure suggests significant potential as a tool compound for investigating cellular metabolism, particularly fatty acid oxidation pathways. The presence of the acetylenic moiety makes it a candidate for mechanism-based enzyme inhibition, a property of great interest in drug development and biochemical research.
This guide provides a comprehensive overview of 5-decynoic acid, detailing its chemical structure, physicochemical properties, a plausible synthetic route, and its hypothesized biological mechanism of action. It is intended for researchers and scientists in biochemistry, pharmacology, and drug development who are interested in leveraging unique chemical tools to probe and manipulate metabolic processes.
Section 1: Chemical Identity and Physicochemical Properties
The defining feature of 5-decynoic acid is the internal alkyne, which imposes a linear geometry on the C4-C7 region of the carbon chain. This structural rigidity has significant implications for how the molecule interacts with enzyme active sites compared to the more flexible saturated and cis-unsaturated fatty acids.
Chemical Structure
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IUPAC Name: Dec-5-ynoic acid
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Molecular Formula: C₁₀H₁₆O₂
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Structure:
(CH₂)₃ | C ||| C | (CH₂)₃ | CH₃
Physicochemical Data
Quantitative data for 5-decynoic acid is not widely available in the literature. The following table summarizes key computed and known properties. For context, experimental values for the related saturated fatty acid, decanoic acid, are provided.
Property 5-Decynoic Acid Decanoic Acid (for comparison) Source Molecular Weight 168.23 g/mol 172.26 g/mol PubChem [CID: 5312599], Cheméo Monoisotopic Mass 168.11503 Da 172.14633 Da PubChem [CID: 5312599], PubChem [CID: 2969] CAS Number 73373-31-6 334-48-5 PubChem [CID: 5312599], Cheméo SMILES CCCCC#CCCCC(=O)O CCCCCCCCCC(=O)O PubChem [CID: 5312599], Cheméo InChI InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12) InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12) PubChem [CID: 5312599], Cheméo XLogP (Predicted) 2.7 4.1 PubChem [CID: 5312599], PubChem [CID: 2969] Melting Point Not available 31.6 °C (304.75 K) Cheméo Boiling Point Not available 269.85 °C (543 K) Cheméo Water Solubility Not available 150 mg/L (20 °C) Ministry of Economy, Trade and Industry, Japan[1]
Section 2: Synthesis of 5-Decynoic Acid
A specific, published synthesis for 5-decynoic acid is not readily found. However, a logical and robust synthetic route can be designed based on fundamental principles of organic chemistry, specifically the alkylation of terminal alkynes. This approach offers high control and good yields.
Rationale for Synthetic Strategy
The core principle is to construct the ten-carbon backbone by coupling two smaller fragments around the alkyne. A reliable method is the Sₙ2 reaction between a metal acetylide and an alkyl halide. To generate the carboxylic acid, one of the fragments must contain a protected alcohol, which can be deprotected and oxidized in the final steps. 1-Pentyne serves as a suitable starting material for the four-carbon alkyl chain (C7-C10). The other fragment will be a five-carbon chain with a terminal halide and a protected alcohol that will ultimately become the carboxylic acid (C1-C5).
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 5-decynoic acid.
Step-by-Step Synthesis Protocol
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Formation of the Acetylide: Dissolve 1-pentyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise to deprotonate the terminal alkyne, forming the lithium pentynylide (acetylide). The reaction is monitored by the cessation of butane gas evolution.
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Causality: n-BuLi is a strong base, ideal for quantitatively deprotonating weakly acidic terminal alkynes. The low temperature prevents side reactions.
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Alkylation: To the acetylide solution, add 5-bromo-1-(tetrahydropyranyloxy)pentane. Allow the reaction to warm slowly to room temperature and stir overnight.
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Causality: The nucleophilic acetylide attacks the electrophilic carbon of the C-Br bond in an Sₙ2 reaction, forming the C5-C6 bond of the target molecule. The tetrahydropyranyl (THP) group is an acid-labile protecting group for the primary alcohol, preventing it from interfering with the strong base used in step 1.
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Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the coupled product with diethyl ether, dry over magnesium sulfate, and concentrate under reduced pressure. Dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to cleave the THP ether, yielding dec-5-yn-1-ol.
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Causality: The acidic workup removes the THP protecting group, regenerating the primary alcohol. This is a standard and high-yielding deprotection method.
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Oxidation: Dissolve the purified dec-5-yn-1-ol in acetone and cool in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
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Causality: Jones oxidation is a powerful and efficient method for converting primary alcohols directly to carboxylic acids without affecting the alkyne functionality.
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Purification: Work up the reaction mixture by adding isopropanol to quench excess oxidant, followed by extraction with an organic solvent. The crude 5-decynoic acid can then be purified by silica gel column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Biological Activity and Mechanism of Action
While direct studies on 5-decynoic acid are sparse, its structure as an acetylenic fatty acid allows for strong hypotheses regarding its biological function, primarily as an inhibitor of fatty acid metabolism.
Hypothesized Mechanism: Inhibition of β-Oxidation
Fatty acid β-oxidation is a core metabolic process where fatty acids are broken down in the mitochondria to produce acetyl-CoA. Several enzymes in this pathway are susceptible to inhibition. Acetylenic compounds are well-known as mechanism-based or "suicide" inhibitors. They can be processed by an enzyme to a certain point, at which a highly reactive intermediate is formed that covalently binds to the enzyme, inactivating it permanently.
For 5-decynoic acid, a likely target is one of the acyl-CoA dehydrogenases. During the first step of β-oxidation, these enzymes introduce a double bond between the alpha and beta carbons. An acetylenic substrate like 5-decynoic acid, after conversion to its CoA ester, could be isomerized by the enzyme into a reactive allene, which then covalently modifies a crucial residue in the enzyme's active site.
Caption: Workflow for measuring mitochondrial respiration inhibition.
Step-by-Step Protocol
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Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods in a sucrose-based isolation buffer. Determine protein concentration using a Bradford or BCA assay.
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Respirometer Setup: Calibrate the high-resolution respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chambers and allow the temperature to equilibrate to 37 °C.
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Baseline Respiration (State 2): Add a standardized amount of mitochondria (e.g., 0.5 mg/mL protein) to each chamber. Once a stable signal is achieved, add malate (e.g., 2 mM) and the primary substrate, decanoic acid (e.g., 20 µM). This will initiate "State 2" respiration, which is limited by the absence of ADP.
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Causality: Malate is required to replenish TCA cycle intermediates, allowing for the complete oxidation of acetyl-CoA generated from β-oxidation.
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Inhibitor Addition: Add either 5-decynoic acid (at various concentrations, e.g., 1-50 µM) or the vehicle (DMSO) to the respective chambers. Incubate for a short period (e.g., 2-3 minutes) to allow for potential uptake and interaction with enzymes.
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Active Respiration (State 3): Initiate active, ATP-producing respiration by adding a saturating amount of ADP (e.g., 5 mM). The rate of oxygen consumption will increase sharply.
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Data Acquisition: Record the oxygen consumption rate (flux) for several minutes until the rate begins to decline as the added ADP is converted to ATP.
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Analysis: The primary endpoint is the rate of State 3 respiration. Calculate the percent inhibition caused by 5-decynoic acid by comparing the oxygen consumption rate in the inhibitor-treated chambers to the vehicle-treated control chamber. A dose-dependent decrease in oxygen consumption would provide strong evidence for the inhibition of fatty acid oxidation.
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Self-Validation: The protocol includes a vehicle control to account for any effects of the solvent (DMSO). A positive control using a known inhibitor of β-oxidation, such as etomoxir (which inhibits CPT1), could also be included to validate the assay system.
[2]
Conclusion and Future Directions
5-Decynoic acid represents a valuable, yet underutilized, chemical tool for metabolic research. Its unique acetylenic structure strongly suggests a role as a mechanism-based inhibitor of fatty acid β-oxidation. The technical guide provided here outlines its fundamental properties, a robust synthetic strategy, and a clear experimental protocol to test its hypothesized biological activity.
Future research should focus on confirming its precise molecular target within the β-oxidation pathway through proteomic and enzymological studies. Furthermore, its effects could be explored in various cellular models of metabolic disease, such as non-alcoholic fatty liver disease or certain cancers that rely heavily on fatty acid oxidation for proliferation. [3]The development of 5-decynoic acid and similar analogs could provide a new class of selective chemical probes to dissect the complexities of fatty acid metabolism and potentially serve as lead compounds for therapeutic development.
References
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PubChem. Compound Summary for CID 5312599, 5-decynoic acid. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 2969, Decanoic acid. National Center for Biotechnology Information. [Link]
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Chen, L., et al. (2022). Targeting the Key Enzymes of Abnormal Fatty Acid β-oxidation as a Potential Strategy for Tumor Therapy. International Medical Review. [Link]
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Cheméo. Chemical Properties of n-Decanoic acid (CAS 334-48-5). [Link]
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Ministry of Economy, Trade and Industry, Japan. (2002). Decanoic acid Chemical Substances Control Law Reference. [Link]
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St-Pierre, J., et al. (2012). A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. Antimicrobial Agents and Chemotherapy, 56(6), 2894–2907. [Link]
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Tirado-Velez, J. M., et al. (2012). Inhibition of Fatty Acid Metabolism Reduces Human Myeloma Cells Proliferation. PLoS ONE, 7(9), e46484. [Link]
